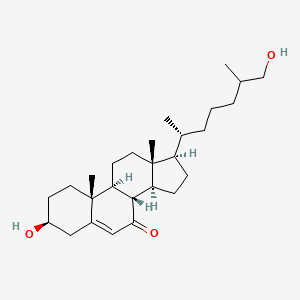

(3beta)-3,26-Dihydroxycholest-5-en-7-one

Overview

Description

(3beta)-3,26-Dihydroxycholest-5-en-7-one, also known as 7-ketocholesterol, is a cholesterol oxidation product that is formed during oxidative stress. It is a potent inducer of cell death and has been implicated in the pathogenesis of various diseases, including atherosclerosis, Alzheimer's disease, and age-related macular degeneration.

Mechanism of Action

The mechanism of action of (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol is complex and not fully understood. It is thought to induce cell death through a variety of pathways, including the activation of the intrinsic apoptotic pathway, the induction of endoplasmic reticulum stress, and the inhibition of autophagy. Additionally, (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol has been shown to activate various signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway, which are involved in inflammation and cell survival.

Biochemical and Physiological Effects:

(3beta)-3,26-Dihydroxycholest-5-en-7-oneterol has a variety of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. It has been shown to induce the formation of reactive oxygen species, which can damage DNA, lipids, and proteins. Additionally, (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol has been shown to activate various inflammatory pathways, leading to the production of pro-inflammatory cytokines and chemokines. These effects can contribute to the development of various diseases, including atherosclerosis, Alzheimer's disease, and age-related macular degeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol in lab experiments is its potency as an inducer of cell death. This makes it a useful tool for studying the mechanisms of apoptosis and oxidative stress. Additionally, its synthesis is relatively simple and produces high yields. However, one of the limitations of using (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, as it can be harmful if ingested or inhaled.

Future Directions

There are many future directions for research on (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol. One area of interest is the development of therapies that target the pathways activated by (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol, such as the MAPK/ERK pathway and the NF-kB pathway. Additionally, there is interest in developing methods to prevent the formation of (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol in vivo, as it is thought to contribute to the development of various diseases. Finally, there is interest in studying the role of (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol in other diseases, such as cancer and diabetes, where oxidative stress and inflammation are also important factors.

Synthesis Methods

(3beta)-3,26-Dihydroxycholest-5-en-7-oneterol can be synthesized from cholesterol by a variety of methods, including oxidation with ozone or singlet oxygen, or by treatment with cholesterol oxidase. One of the most commonly used methods is the oxidation of cholesterol with copper ions in the presence of oxygen. This method is simple, reproducible, and produces high yields of (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol.

Scientific Research Applications

(3beta)-3,26-Dihydroxycholest-5-en-7-oneterol has been extensively studied in the context of various diseases, including atherosclerosis, Alzheimer's disease, and age-related macular degeneration. It has been shown to induce apoptosis in a variety of cell types, including endothelial cells, smooth muscle cells, and macrophages, which are all involved in the development of atherosclerosis. In Alzheimer's disease, (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol has been shown to induce the formation of amyloid beta plaques, which are a hallmark of the disease. In age-related macular degeneration, (3beta)-3,26-Dihydroxycholest-5-en-7-oneterol has been shown to induce oxidative stress and inflammation in the retina, leading to photoreceptor cell death.

properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNAJBFFWWMSEW-ANDJGGKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720800 | |

| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

27-Hydroxy-7-keto Cholesterol | |

CAS RN |

148988-28-7 | |

| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)